molecular formula C24H21N3O5 B12033766 4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate CAS No. 769156-42-5

4-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate

Katalognummer: B12033766
CAS-Nummer: 769156-42-5
Molekulargewicht: 431.4 g/mol
InChI-Schlüssel: DERCJXQGWGYEFJ-PCLIKHOPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C31H32N4O6 This compound is known for its unique structure, which includes both hydrazone and ester functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl 4-ethoxybenzoate typically involves a multi-step process. One common method includes the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenol in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base like pyridine.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are alcohols or amines.

    Substitution: The major products are substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl 4-ethoxybenzoate has been explored for various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Wirkmechanismus

The mechanism of action of 4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The ester group can undergo hydrolysis, releasing the active hydrazone moiety, which can then interact with cellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-{(E)-[2-(2-{2-[(4-chloroanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-methoxybenzoate
  • 4-{(E)-[2-(2-{2-[(4-bromoanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-propoxybenzoate
  • 4-{(E)-[2-(2-{2-[(4-iodoanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-butoxybenzoate

Uniqueness

4-{(E)-[2-(2-anilino-2-oxoacetyl)hydrazono]methyl}phenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

769156-42-5

Molekularformel

C24H21N3O5

Molekulargewicht

431.4 g/mol

IUPAC-Name

[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C24H21N3O5/c1-2-31-20-14-10-18(11-15-20)24(30)32-21-12-8-17(9-13-21)16-25-27-23(29)22(28)26-19-6-4-3-5-7-19/h3-16H,2H2,1H3,(H,26,28)(H,27,29)/b25-16+

InChI-Schlüssel

DERCJXQGWGYEFJ-PCLIKHOPSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3

Kanonische SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.